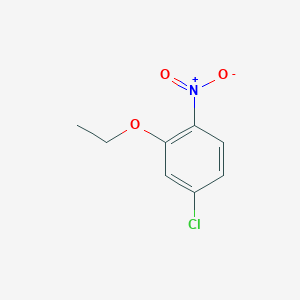

4-Chloro-2-ethoxy-1-nitrobenzene

Übersicht

Beschreibung

4-Chloro-2-ethoxy-1-nitrobenzene: is an organic compound with the chemical formula C8H8ClNO3 . It is a yellow crystalline solid with a melting point of approximately 57-61°C. This compound is a derivative of nitrobenzene, where the benzene ring is substituted with a chlorine atom at the fourth position, an ethoxy group at the second position, and a nitro group at the first position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-ethoxy-1-nitrobenzene typically involves the nitration of 4-chloro-2-ethoxybenzene. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid, which acts as a nitrating agent. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and avoid over-nitration .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the careful handling of reagents and control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Chloro-2-ethoxy-1-nitrobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (nitro and chloro) and an electron-donating group (ethoxy) on the benzene ring.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or alkoxides under appropriate conditions.

Common Reagents and Conditions:

Nitration: Concentrated nitric acid and sulfuric acid.

Reduction: Iron and hydrochloric acid or catalytic hydrogenation.

Nucleophilic Substitution: Amines or alkoxides.

Major Products:

Reduction: 4-Chloro-2-ethoxy-1-aminobenzene.

Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

- Chemistry 4-Chloro-2-ethoxy-1-nitrobenzene serves as a crucial intermediate in synthesizing various organic compounds, such as pharmaceuticals and agrochemicals. Its chemical structure allows it to undergo reactions that introduce specific functionalities into target molecules.

- Biology This compound is valuable in studies that investigate the interactions between nitroaromatic compounds and biological systems. Researchers can use it to understand how such compounds affect biological processes, which is important in toxicology and pharmacology.

- Medicine As a precursor, this compound is utilized in synthesizing potential therapeutic agents. Its unique structure can be modified to create new drug candidates, making it a key component in medicinal chemistry research.

- Industry In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals. It contributes to creating colorants and chemicals with specific properties for various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the nitration of 4-chloro-2-ethoxybenzene. This nitration reaction uses a mixture of concentrated nitric acid and sulfuric acid as a nitrating agent. Maintaining a low temperature during the reaction is crucial to control the reaction rate and prevent over-nitration.

Industrial Production Methods

Industrial production follows similar principles but is conducted on a larger scale. The process involves carefully handling reagents and controlling reaction parameters to ensure high yield and product purity. Continuous flow reactors and automated systems enhance the efficiency and safety of the production process.

Derivatives and Transformations

- Reduction Reduction of this compound yields 4-Chloro-2-ethoxy-1-aminobenzene.

- Nucleophilic Substitution Depending on the nucleophile used, various substituted derivatives can be produced.

Other chemicals

Wirkmechanismus

The mechanism of action of 4-Chloro-2-ethoxy-1-nitrobenzene primarily involves its reactivity as an electrophile in aromatic substitution reactions. The nitro group, being an electron-withdrawing group, deactivates the benzene ring towards electrophilic attack, while the ethoxy group, being an electron-donating group, activates the ring. The chlorine atom can participate in nucleophilic substitution reactions, making the compound versatile in various chemical transformations .

Vergleich Mit ähnlichen Verbindungen

4-Chloro-1-ethoxy-2-nitrobenzene: Similar structure but different substitution pattern.

2-Nitroanisole: Contains a nitro group and a methoxy group on the benzene ring.

4-Nitroanisole: Contains a nitro group and a methoxy group on the benzene ring but in different positions.

Uniqueness: 4-Chloro-2-ethoxy-1-nitrobenzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The combination of electron-withdrawing and electron-donating groups on the benzene ring allows for a wide range of chemical reactions and applications .

Biologische Aktivität

4-Chloro-2-ethoxy-1-nitrobenzene is a compound of interest due to its diverse biological activities and potential applications in various fields, including pharmaceuticals and environmental science. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

- Chemical Formula : C₈H₈ClNO₃

- Molecular Weight : 201.61 g/mol

- CAS Number : 675064

This compound exhibits significant interactions with biological molecules, particularly enzymes and proteins. The nitro group is known to undergo reduction, leading to the formation of reactive intermediates that can modify proteins and DNA structures, potentially resulting in cytotoxic effects .

| Property | Description |

|---|---|

| Solubility | Soluble in organic solvents |

| Reactivity | Undergoes reduction reactions |

| Interaction | Binds to cytochrome P450 enzymes |

| Metabolic Pathways | Forms reactive metabolites |

Cellular Effects

The compound influences various cellular processes, including:

- Oxidative Stress : Induces oxidative stress pathways, leading to the activation of antioxidant genes such as superoxide dismutase and catalase.

- Inflammation : Modulates inflammatory responses by altering cytokine production.

- Cell Cycle Regulation : Affects cell cycle progression through its interaction with key regulatory proteins.

Molecular Mechanism

The primary mechanism of action involves covalent binding to biomolecules, which inhibits enzyme activity. This inhibition can disrupt normal cellular functions, leading to altered gene expression and metabolic flux .

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Forms covalent bonds with active sites |

| Gene Expression | Alters transcription factors involved in stress responses |

| Metabolic Changes | Reduces activity of metabolic enzymes |

Toxicological Studies

Research indicates that this compound can induce mutagenicity in bacterial models and cause DNA damage in mammalian cells. It has been associated with single-strand DNA breaks in cultured rat hepatocytes . Furthermore, studies have shown that prolonged exposure can lead to pathological changes in various organs .

Case Studies and Research Findings

- Mutagenicity Testing : In a study assessing mutagenic potential, this compound demonstrated significant clastogenic activity in mammalian cells, suggesting potential carcinogenic effects .

- In Vivo Studies : Research involving intraperitoneal injection in mice revealed that the compound caused DNA strand breaks in multiple organs, indicating systemic toxicity and the need for careful handling in laboratory settings .

- Metabolic Pathway Analysis : Investigations into the metabolism of this compound highlighted its conversion to several metabolites, including para-chloroaniline, which is known for its carcinogenic properties .

Eigenschaften

IUPAC Name |

4-chloro-2-ethoxy-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-2-13-8-5-6(9)3-4-7(8)10(11)12/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYQSMJVVERBZPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350168 | |

| Record name | 4-chloro-2-ethoxy-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29604-25-9 | |

| Record name | 4-chloro-2-ethoxy-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-2-ethoxy-1-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.